molecular formula C22H21NOS B5709809 N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide

N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide

Cat. No. B5709809
M. Wt: 347.5 g/mol
InChI Key: YOXCDFPAKGGYGU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of benzamides and has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies as a potent anticancer agent against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.

Mechanism of Action

N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide exerts its anticancer activity by binding to the colchicine site of tubulin, which is a critical component of the cytoskeleton. This binding inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has also been shown to interfere with the formation of microtubule bundles and disrupt the mitotic spindle, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potent anticancer activity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

For research include further optimization of the compound's structure to improve its pharmacokinetic properties, identification of biomarkers for patient selection, and evaluation of its efficacy in clinical trials. Additionally, N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide may have potential applications in other fields, including neurodegenerative diseases and infectious diseases, which warrant further investigation.

Synthesis Methods

The synthesis of N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide involves the reaction of 4-methylbenzylamine with 4-[(phenylthio)methyl]benzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide in high yield and purity.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-4-(phenylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c1-17-7-9-18(10-8-17)15-23-22(24)20-13-11-19(12-14-20)16-25-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXCDFPAKGGYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide

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